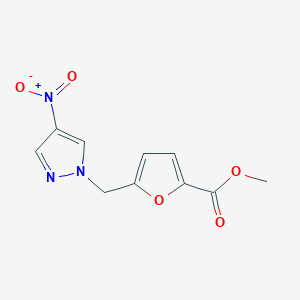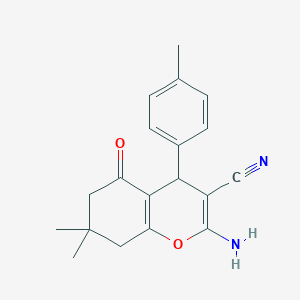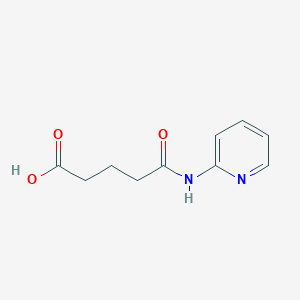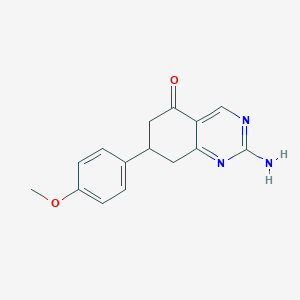
5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester
Descripción general
Aplicaciones Científicas De Investigación
Chemical Synthesis and Transformations
5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester and its derivatives play a crucial role in the synthesis and transformation of various heterocyclic compounds. The compound is often used as a precursor or intermediate in the synthesis of pyrazole derivatives, which exhibit diverse biological activities. For example, the compound was involved in the synthesis of derivatives of pyrazolo[3,4-d]pyridazinone and hydrazonopyrazole acids, suggesting its versatility in the creation of complex molecular structures (Şener et al., 2002). Similar synthetic applications were observed in the production of pyrazolo[3,4-d]pyridazine amine derivatives (Şener et al., 2004).
Biological Activities
The biological activity of compounds related to 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester has been a subject of interest. For instance, derivatives of 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester showed potential as RNase H inhibitors, suggesting a promising avenue for antiretroviral drug development (Fuji et al., 2009). Similarly, novel pyrazole oxime ester derivatives containing the furan moiety displayed significant acaricidal or insecticidal activities, indicating potential applications in pest control (Shi et al., 2015).
Analytical Applications
In addition to synthetic and biological applications, derivatives of 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester have been utilized in analytical chemistry. For instance, a polymer-assisted reaction involving a related furan compound resulted in the generation of an ester library, demonstrating potential in developing analytical internal standards (Llovera et al., 2005).
Propiedades
IUPAC Name |
methyl 5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O5/c1-17-10(14)9-3-2-8(18-9)6-12-5-7(4-11-12)13(15)16/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXGWRMIILNDHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(4-nitro-1h-pyrazol-1-yl)methyl]-2-furoate | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloropyridin-2-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B510025.png)
![3-[2-(4-Bromophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510058.png)
![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B510062.png)


![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510073.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510077.png)
![4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide](/img/structure/B510079.png)

![5-bromo-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510086.png)
![3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510087.png)
![1-butyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510092.png)

![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510099.png)